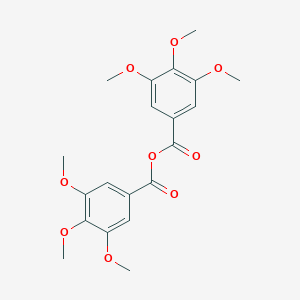
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone, also known as DFE, is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of imidazole ketones and has been studied for its biochemical and physiological effects.
Wirkmechanismus
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone's mechanism of action involves its ability to selectively inhibit the activity of certain enzymes and receptors. Specifically, it has been shown to inhibit the activity of monoamine oxidase A (MAO-A) and histone deacetylases (HDACs). This inhibition leads to an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have therapeutic effects on certain neurological disorders.
Biochemical and Physiological Effects
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential to treat conditions such as depression, anxiety, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone is its selectivity towards certain enzymes and receptors, which makes it a useful tool for studying their functions. However, one limitation is that its effects may not be generalizable to other compounds, and further studies are needed to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone. One area of interest is its potential as a therapeutic agent for neurological disorders such as depression and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanisms of action and to identify any potential side effects or limitations. Finally, 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone may also have potential applications in other fields such as cancer research and drug discovery.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have selective inhibitory effects on certain enzymes and receptors, which makes it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-2-imidazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZGBQIEPMIPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564872 | |
| Record name | 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone | |
CAS RN |
134071-11-7 | |
| Record name | 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)


![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)






